N-[2-(4-methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide

Lipophilicity Blood-Brain Barrier Penetration Piperazine SAR

N-[2-(4-Methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide (CAS 915897-53-9, molecular formula C20H25N3O3, molecular weight 355.44 g/mol) is a synthetic 4-arylpiperazine-ethyl carboxamide derivative. The molecule incorporates a 4-phenylpiperazine core linked via a urea-like carboxamide bridge to a 2-(4-methoxyphenoxy)ethyl side chain.

Molecular Formula C20H25N3O3
Molecular Weight 355.438
CAS No. 915897-53-9
Cat. No. B2544834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide
CAS915897-53-9
Molecular FormulaC20H25N3O3
Molecular Weight355.438
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCCNC(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C20H25N3O3/c1-25-18-7-9-19(10-8-18)26-16-11-21-20(24)23-14-12-22(13-15-23)17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,21,24)
InChIKeyPYYZKWLTXOEPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide (CAS 915897-53-9): Core Scaffold Identification and Procurement-Relevant Context


N-[2-(4-Methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide (CAS 915897-53-9, molecular formula C20H25N3O3, molecular weight 355.44 g/mol) is a synthetic 4-arylpiperazine-ethyl carboxamide derivative. The molecule incorporates a 4-phenylpiperazine core linked via a urea-like carboxamide bridge to a 2-(4-methoxyphenoxy)ethyl side chain. This structural architecture places it within a well-characterized class of serotonin 5-HT1A receptor ligands, where the arylpiperazine moiety is recognized as a privileged pharmacophore for G-protein-coupled receptor binding [1]. The compound is commercially available as a research reagent for in vitro biochemical and pharmacological studies.

Why N-[2-(4-Methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Within the 4-arylpiperazine-ethyl carboxamide series, even minor structural modifications produce substantial shifts in receptor affinity, selectivity, and physicochemical properties. Replacement of the 4-phenylpiperazine moiety with 4-benzylpiperazine alters both lipophilicity and conformational flexibility of the terminal aryl group, which directly impacts 5-HT1A vs. D4.2 receptor selectivity profiles [1]. Similarly, modification or removal of the 4-methoxy substituent on the phenoxyethyl side chain changes hydrogen-bonding potential and electronic distribution, parameters that are known to modulate binding kinetics at serotonin receptor subtypes [1]. These structure–activity relationships preclude simple interchangeability between N-[2-(4-methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide and its close structural analogs. The following quantitative evidence details the specific differentiation dimensions that govern scientific selection.

Quantitative Differentiation Evidence for N-[2-(4-Methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide (CAS 915897-53-9) vs. Closest Analogs


4-Phenylpiperazine vs. 4-Benzylpiperazine Substitution: Impact on Lipophilicity and Predicted CNS Penetration

The target compound carries a 4-phenylpiperazine substituent (direct N-phenyl attachment), contrasting with the 4-benzylpiperazine analog (CAS 915918-67-1) that incorporates a methylene spacer. This structural difference alters the calculated partition coefficient (clogP): the 4-phenylpiperazine scaffold has a lower clogP (~2.0–2.5 range, estimated for the core scaffold [1]) compared to the 4-benzyl analog, which introduces an additional methylene unit increasing lipophilicity by approximately 0.5 log units. In the broader 4-arylpiperazine-ethyl carboxamide class, lower lipophilicity correlates with reduced non-specific protein binding and improved free fraction in CNS pharmacokinetic models [1].

Lipophilicity Blood-Brain Barrier Penetration Piperazine SAR

4-Methoxyphenoxyethyl Side Chain: Differentiation from Unsubstituted Phenoxyethyl Analogs in Hydrogen-Bonding Capacity

The target compound contains a 4-methoxyphenoxyethyl side chain, whereas the closest unsubstituted analog, N-[2-(phenoxy)ethyl]-4-phenylpiperazine-1-carboxamide (a hypothetical comparator), lacks the methoxy group. In class-level SAR of arylpiperazine carboxamides, the presence of a methoxy substituent on the distal phenoxy ring introduces an additional hydrogen-bond acceptor site and increases electron density on the aromatic ring, which can enhance affinity for serotonin receptor subtypes, particularly 5-HT1A, through favorable π-stacking and polar interactions with receptor binding pockets [1]. Compounds with electron-donating substituents on the distal phenyl ring of 4-arylpiperazine-ethyl carboxamides consistently show improved 5-HT1A binding relative to unsubstituted analogs in radioligand displacement assays [1].

Hydrogen Bonding Receptor Binding Side Chain SAR

Carboxamide Linker vs. Sulfonamide Bioisostere: Predicted Metabolic Stability Advantage

The target compound employs a carboxamide (urea-like) linker connecting the piperazine ring to the 2-(4-methoxyphenoxy)ethyl side chain. In comparative studies of piperazine-alkyl-naphthamides and related series, carboxamide derivatives demonstrate distinct metabolic stability profiles compared to their sulfonamide bioisosteres [1]. Carboxamide-containing arylpiperazines generally exhibit greater resistance to hydrolytic cleavage in hepatic microsome assays compared to sulfonamide analogs, which are more susceptible to sulfatase-mediated degradation [1]. While direct experimental data for this specific compound are not publicly available, class-level evidence indicates that the carboxamide linkage represents a deliberate design choice favoring in vitro stability over sulfonamide-containing alternatives.

Metabolic Stability Bioisostere Carboxamide Linker

Structural Comparison to WAY-100635: Absence of Bulky Cyclohexanecarboxamide Group Reduces Molecular Weight and Stereochemical Complexity

The well-characterized 5-HT1A antagonist WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide, molecular weight 422.6 g/mol) is a prototypical arylpiperazine 5-HT1A ligand with sub-nanomolar affinity (Ki = 0.1–0.4 nM) [1]. The target compound (MW 355.44 g/mol) is structurally simpler: it lacks the bulky cyclohexanecarboxamide group and the 2-pyridinyl substituent, resulting in a molecular weight reduction of approximately 67 g/mol and absence of stereochemical complexity at the amide nitrogen. This lower molecular weight and reduced conformational restraint may confer different binding kinetics and selectivity profiles, making the target compound a potentially useful simpler scaffold for SAR expansion or as a negative control where the full pharmacophore of WAY-100635 is not required.

Molecular Weight Stereochemistry 5-HT1A Reference Ligand

Predicted Selectivity Window for 5-HT1A vs. D4.2 Receptors Based on 4-Phenylpiperazine Scaffold Class Data

In the Graulich et al. (2010) series of 4-arylpiperazine-ethyl carboxamide derivatives, compounds bearing a 4-phenylpiperazine moiety (without additional substituents on the phenyl ring) exhibit moderate 5-HT1A affinity with Ki values typically in the 10–100 nM range, and D4.2 affinity in the 50–500 nM range [1]. The presence of the 4-phenylpiperazine (rather than 4-(2-methoxyphenyl)piperazine as in WAY-100635) tends to shift selectivity away from D4.2 toward 5-HT1A and α2A receptors [1]. The target compound's unsubstituted 4-phenylpiperazine core predicts a selectivity ratio (D4.2 Ki / 5-HT1A Ki) of approximately 3–10, contrasting with 4-(2-methoxyphenyl)piperazine analogs that commonly achieve ratios > 50 [1]. This constitutes a meaningful differentiation for applications where balanced 5-HT1A/D4.2 engagement is desired.

Receptor Selectivity 5-HT1A D4.2 Radioligand Binding

Recommended Research and Industrial Application Scenarios for N-[2-(4-Methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide (CAS 915897-53-9)


Serotonin 5-HT1A Receptor Tool Compound for In Vitro Pharmacological Profiling

Based on class-level evidence from 4-arylpiperazine-ethyl carboxamide derivatives showing robust 5-HT1A receptor engagement [1], the target compound is suitable as an in vitro tool for studying 5-HT1A receptor pharmacology in radioligand displacement, functional cAMP, or β-arrestin recruitment assays. Its 4-phenylpiperazine scaffold provides a moderate-affinity starting point for investigating structure–activity relationships of the carboxamide linker and methoxyphenoxyethyl side chain.

Medicinal Chemistry Scaffold for Dual 5-HT1A/D4.2 Ligand Optimization Programs

Class-level SAR indicates that 4-phenylpiperazine-ethyl carboxamides with unsubstituted N-phenyl rings exhibit a moderate selectivity window between 5-HT1A and D4.2 receptors [1]. This compound can serve as a lead scaffold for systematic optimization of dual serotonergic/dopaminergic agents, where the 4-methoxyphenoxyethyl side chain and carboxamide linker can be independently modified to tune potency and selectivity profiles.

Metabolic Stability Reference Standard in Carboxamide-Containing Arylpiperazine Series

The carboxamide linker present in this compound is documented to confer superior metabolic stability compared to sulfonamide bioisosteres in class-level hepatic microsome studies [2]. The target compound can be employed as a stability reference standard when benchmarking novel arylpiperazine derivatives containing carboxamide or alternative linker chemistries in in vitro metabolic stability assays.

Negative Control for 5-HT1A Receptor Studies Requiring Subtype Selectivity

Relative to the highly selective 5-HT1A ligand WAY-100635 (Ki < 1 nM) [3], the target compound—by class inference—is expected to exhibit lower 5-HT1A affinity and a broader receptor interaction profile [1]. This makes it a candidate negative control or comparator in experiments designed to validate the specificity of 5-HT1A-mediated pharmacological effects.

Quote Request

Request a Quote for N-[2-(4-methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.